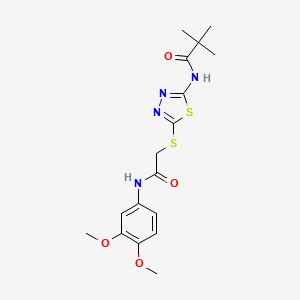
N-(5-((2-((3,4-二甲氧苯基)氨基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)叔丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with similar structures, such as N-(3,4-Dimethoxyphenyl)Ethylamides , have been synthesized and studied for their cytotoxicity. They are derived from N-benzoyl aliphatic α-amino acids and homoveratrylamine .
Synthesis Analysis
The synthesis of similar compounds involves the reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids . The methods for producing amides of amino acids require further activation of the carboxylic acids or the use of catalysts .Molecular Structure Analysis
While the specific molecular structure of the compound you mentioned is not available, a similar compound, N-[2-(3,4-Dimethoxyphenyl)-2-methylpropyl]-Nα-(3,5-dinitrobenzoyl)tyrosinamide, has a molecular formula of C28H30N4O9 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of homoveratrylamine with mono- and dibasic carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular formula of C28H30N4O9 and an average mass of 566.559 Da .科学研究应用
DNA Interaction and Anticancer Activity
This compound has been studied for its potential interaction with DNA, which is a crucial step in the development of anticancer drugs. It has shown the ability to intercalate with DNA, causing an increase in melting temperature and viscosity . This suggests that it could be used to design drugs that target DNA in cancer cells, potentially inhibiting cancer cell replication.
Drug-Resistant Cell Lines
Research indicates that this compound does not re-sensitize Doxorubicin-resistant breast cancer cells nor reverse multidrug resistance . However, its interaction with DNA and lack of re-sensitization properties could guide the development of new strategies to overcome drug resistance in cancer therapy.
Cancer Stem Cell Targeting
Derivatives of this compound have been synthesized and evaluated for their antitumor activity against cancer stem cells . These cells are known for their ability to regenerate tumors and resist chemotherapy, so targeting them is a promising approach in cancer treatment.
Synthesis of Nitrogen-Containing Heterocycles
The compound’s structure includes a thiadiazole moiety, which is a nitrogen-containing heterocycle. Such structures are found in many natural products and synthetic compounds with a broad range of biological activities . This makes the compound a valuable starting point for synthesizing new nitrogen heterocycles with potential pharmacological applications.
Cytotoxicity Evaluation
Its cytotoxicity against resistant and non-resistant tumor cells has been assessed, providing insights into its potential use as a chemotherapeutic agent . Understanding its cytotoxic effects is essential for developing safe and effective cancer treatments.
G2 Phase Cell Cycle Arrest
One of the derivatives of this compound has shown the ability to arrest cancer cells at the G2 phase of the cell cycle . This is significant because the G2 checkpoint is a critical control mechanism that ensures cells do not enter mitosis with damaged DNA, which could lead to cancer.
In Vivo Tumor Growth Inhibition
In a study involving a LOVO xenograft in a nude mouse model, a derivative of this compound demonstrated an inhibitory effect on tumor growth . This suggests its potential for use in in vivo models for cancer research and possibly in clinical settings.
Synthesis of Pyrazoline Derivatives
The compound has been used in the synthesis of pyrazoline derivatives, which have shown significant binding to DNA and evaluated for activity against drug-resistant cell lines . This application is particularly relevant in the search for new drugs that can overcome resistance mechanisms in cancer cells.
安全和危害
属性
IUPAC Name |
N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-17(2,3)14(23)19-15-20-21-16(27-15)26-9-13(22)18-10-6-7-11(24-4)12(8-10)25-5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPLPOOVSMPWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)


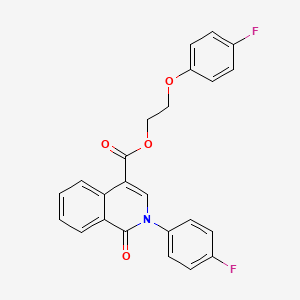
![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)
![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)
![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

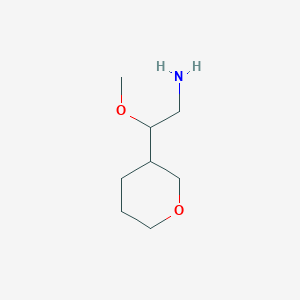

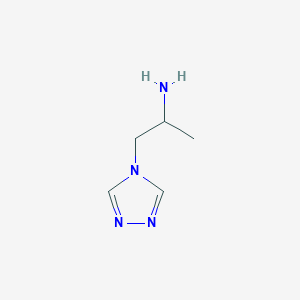
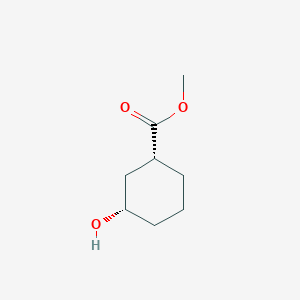
![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)